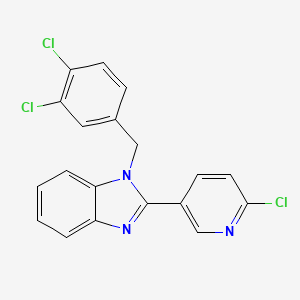

(4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C27H31N5OS and its molecular weight is 473.64. The purity is usually 95%.

BenchChem offers high-quality (4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Crystallography and Structural Studies

(4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone: has been studied for its crystal structure. In a recent publication, the crystal structure of this compound was determined, revealing its molecular arrangement and bonding patterns . Such studies contribute to our understanding of molecular interactions and can guide drug design.

Complement Pathway Inhibition

Research has explored the inhibitory effects of this compound on the classical complement pathway (CP). Specifically, it has been shown to inhibit CP activation by heparin-induced immune complexes and CP-driven lysis of antibody-sensitized erythrocytes . This finding suggests potential therapeutic applications in immune-related disorders.

Anxiolytic Potential

Derivatives of (4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone have been investigated for anxiolytic activity. Molecular docking and synthesis studies revealed promising results, indicating potential use as anxiolytic agents . Further research could explore their efficacy in anxiety-related conditions.

Antifungal Properties

The compound’s derivatives, specifically 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, have been synthesized and evaluated for antifungal activity. Intramolecular cyclization of the corresponding 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones led to these compounds, suggesting their potential as antifungal agents . Further investigations could explore their efficacy against specific fungal pathogens.

Anti-Nociceptive and Anti-Inflammatory Effects

A new piperazine derivative related to this compound, labeled as LQFM182 , has been studied for its anti-nociceptive and anti-inflammatory effects. Tests included the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test . These findings hint at possible applications in pain management and inflammation-related conditions.

Wirkmechanismus

Target of Action

The primary targets of this compound are cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active sites of AChE and BChE, preventing them from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Eigenschaften

IUPAC Name |

[1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5OS/c1-21-9-11-24(12-10-21)34-26-14-13-25(28-29-26)32-15-5-6-22(20-32)27(33)31-18-16-30(17-19-31)23-7-3-2-4-8-23/h2-4,7-14,22H,5-6,15-20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJSXZHAQPZWEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2375343.png)

![1-[(2-Chlorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione](/img/structure/B2375347.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2375348.png)

![4-[6-Methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2375357.png)

![Methyl [(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetate](/img/structure/B2375358.png)

![2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2375360.png)

![2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B2375362.png)

![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2375363.png)